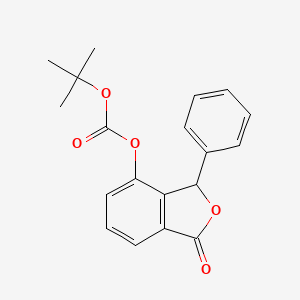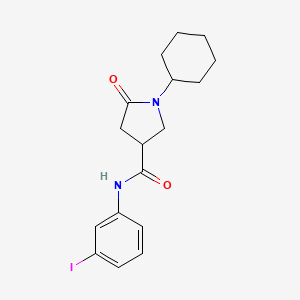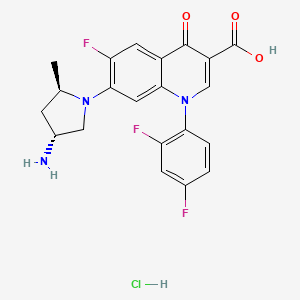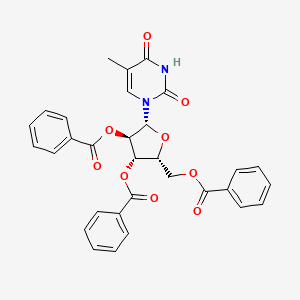
tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate: is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate typically involves the reaction of 1-oxo-3-phenyl-3H-2-benzofuran-4-yl with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s benzofuran core is known for its biological activity, making it a potential candidate for drug discovery and development. Researchers are investigating its effects on various biological targets and its potential therapeutic applications.
Medicine: In medicine, derivatives of benzofuran are being studied for their potential use in treating diseases such as cancer, inflammation, and infections. The unique structure of this compound may offer new avenues for therapeutic intervention.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable building block for various applications, including the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzofuran core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The carbonate group may also play a role in enhancing the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 4-tert-Butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl-3,5-di-tert-butyl-4-hydroxybenzoate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid tert-Butyl Ester
- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate
Uniqueness: What sets tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate apart from similar compounds is its unique combination of a benzofuran core with a tert-butyl carbonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C19H18O5 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate |
InChI |
InChI=1S/C19H18O5/c1-19(2,3)24-18(21)22-14-11-7-10-13-15(14)16(23-17(13)20)12-8-5-4-6-9-12/h4-11,16H,1-3H3 |
InChI-Schlüssel |
YUZULKJCOZWWQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1C(OC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)



![Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate](/img/structure/B12912375.png)




![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)



